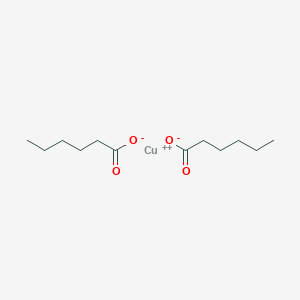
Copper dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dihexanoate is a useful research compound. Its molecular formula is C12H22CuO4 and its molecular weight is 293.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Copper dihexanoate is primarily studied for its role in environmental applications, particularly in the degradation of pollutants and wastewater treatment.
- Catalytic Activity : Copper-based compounds, including this compound, are known for their catalytic properties. They have been effectively used in the degradation of organic pollutants such as dyes and pharmaceuticals. For instance, copper nanoparticles derived from this compound have shown significant efficiency in degrading levofloxacin under visible light, achieving a degradation efficiency of 93.3% .
- Heavy Metal Removal : The ability of copper complexes to bind with heavy metals makes them suitable for wastewater treatment. They can facilitate the removal of heavy metals through adsorption processes, thus contributing to cleaner water sources .
- Soil Remediation : Research indicates that this compound can assist in the remediation of contaminated soils by enhancing the degradation of pesticides and other organic contaminants. Its application can improve soil quality while reducing toxic residues .
Medicinal Chemistry
This compound exhibits promising biological activities that make it a candidate for medicinal applications.
- Antimicrobial Properties : Studies have demonstrated that copper complexes possess significant antimicrobial activity against various pathogens. This compound has been shown to be effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
- Antioxidant Activity : The antioxidant properties of copper complexes are well-documented. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases .
- Cancer Research : Recent investigations into copper complexes suggest their potential as anticancer agents. This compound has been included in studies focusing on inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells .
Material Science
In material science, this compound is utilized for synthesizing advanced materials with desirable properties.
- Nanomaterials Synthesis : The compound serves as a precursor for synthesizing copper-based nanomaterials. These nanomaterials have applications in sensors, catalysts, and electronic devices due to their enhanced surface area and reactivity .
- Metal-Organic Frameworks (MOFs) : this compound can be incorporated into the synthesis of metal-organic frameworks, which are used for gas storage, separation processes, and catalysis. The structural diversity provided by carboxylates enhances the functionality of these frameworks .
Case Studies
Eigenschaften
CAS-Nummer |
13476-79-4 |
|---|---|
Molekularformel |
C12H22CuO4 |
Molekulargewicht |
293.85 g/mol |
IUPAC-Name |
copper;hexanoate |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
SMNMOEIFYRALNM-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Kanonische SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
Key on ui other cas no. |
13476-79-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
142-62-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















